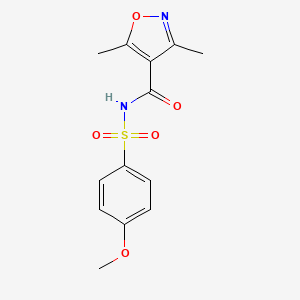

N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

Historical Development of Oxazole-Sulfonamide Hybrid Compounds

The integration of oxazole and sulfonamide moieties into hybrid molecular architectures represents a significant milestone in medicinal chemistry. Early research into oxazole derivatives dates to the mid-20th century, when their structural versatility and electron-rich heterocyclic core were first exploited for antibiotic development. The sulfonamide group, known since the 1930s for its antimicrobial properties, gained prominence as a pharmacophore due to its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.

The conceptual fusion of these two motifs began in the 1990s, driven by the need to enhance pharmacokinetic profiles and target specificity. For instance, the 2021 discovery of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors marked a paradigm shift, demonstrating nanomolar efficacy against leukemia cell lines. Subsequent innovations, such as the 2025 development of oxazole-based ferroptosis inhibitors with blood-brain barrier permeability, underscored the therapeutic potential of these hybrids in treating neurodegenerative disorders.

Table 1: Key Milestones in Oxazole-Sulfonamide Hybrid Development

Significance in Heterocyclic and Medicinal Chemistry Research

The structural synergy between oxazole and sulfonamide components confers unique advantages:

- Electronic Modulation : The oxazole ring’s aromaticity and sulfonamide’s sulfonyl group create a polarized electron distribution, enhancing binding affinity to ATP-binding pockets and enzymatic active sites.

- Solubility-Lipophilicity Balance : Methoxy and methyl substituents, as seen in N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, optimize logP values for membrane permeability while maintaining aqueous solubility. This is critical for oral bioavailability, as demonstrated by UAMC-3203 analogs achieving brain-to-plasma ratios >2.

- Stereoelectronic Tuning : The 3,5-dimethyl configuration on the oxazole ring reduces metabolic degradation by cytochrome P450 enzymes, a principle validated in the 48.8 nM GI~50~ leukemia inhibitors.

Research Objectives and Scientific Scope

This compound’s design addresses three core challenges in contemporary drug discovery:

- Targeted Polypharmacology : The 4-methoxybenzenesulfonyl group may enable dual inhibition of tubulin polymerization and kinase signaling pathways, akin to the 2-chloro-5-methylphenyl derivatives’ mechanism.

- CNS Accessibility : Structural analogs with reduced hydrogen bond donors (HBD ≤2) and molecular weight (<450 Da) have demonstrated unbound brain fractions >0.3, suggesting potential for treating glioblastoma.

- Synthetic Scalability : Modular assembly routes using ferric chloride-mediated cyclization (as in 5-methyl-oxazol-2-yl synthesis) could enable gram-scale production.

Ongoing research aims to:

Properties

IUPAC Name |

N-(4-methoxyphenyl)sulfonyl-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S/c1-8-12(9(2)20-14-8)13(16)15-21(17,18)11-6-4-10(19-3)5-7-11/h4-7H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYHKMZVXXADBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3,5-dimethyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

KN-93 and KN-92: CaMKII Inhibitors

Structural Features :

- KN-93: 2-[N-(2-Hydroxyethyl)-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine.

- KN-92: 2-[N-(4-Methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine phosphate (kinase-inactive analog).

Key Differences :

- KN-93 contains a 2-hydroxyethyl group on the sulfonamide nitrogen, absent in both KN-92 and the target compound.

- The target compound lacks the 4-chlorocinnamyl and benzylamine substituents present in KN-93/92.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Comparison with Heterocyclic Carboxamides

Thiazole-Based Analogs (A-836,339 and AB-CHFUPYCA)

Structural Features :

- A-836,339 : N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide.

- AB-CHFUPYCA : Similar structure with a thiazole core.

Key Differences :

- Thiazole (sulfur-containing) vs. oxazole (oxygen-containing) heterocycles alter electronic properties and binding affinity.

- The target compound lacks the tetramethylcyclopropane and methoxyethyl groups found in these analogs.

Oxazole Carboxamides with Varied Substituents

N-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(2-Cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Table 2: Physicochemical Comparison of Oxazole Carboxamides

| Compound | Molecular Weight (g/mol) | Key Substituent | Potential Advantages |

|---|---|---|---|

| Target Compound | ~320 (estimated) | 4-Methoxybenzenesulfonyl | Enhanced polarity for solubility |

| N-(2,5-Dimethoxyphenyl) derivative | 276.29 | 2,5-Dimethoxyphenyl | Higher lipophilicity |

| N-(2-Cyclohexylethyl) derivative | 262.33 | Cyclohexylethyl | Improved membrane permeability |

Biological Activity

N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure combined with a methoxybenzenesulfonyl group and a carboxamide functional group. Its molecular formula is , and it is characterized by significant potential in medicinal chemistry due to its structural characteristics.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Studies:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | TBD | Various bacterial strains |

| 5-Fluorocytosine | 3.2 | Candida species |

| Reference Drug (Amoxicillin) | 3.28 | E. coli |

Studies have shown that derivatives of oxazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's anticancer potential has been explored through various studies. The mechanism of action often involves interference with cellular pathways critical for tumor growth and replication.

Case Study:

In a study evaluating the antiproliferative effects of oxazole derivatives on cancer cell lines, it was found that structural modifications significantly enhanced their activity against melanoma and prostate cancer cells. The compound exhibited IC50 values in the low nanomolar range, indicating potent activity .

The biological mechanisms underlying the activities of this compound involve:

- Inhibition of Enzymatic Activity: The oxazole moiety can interact with specific enzymes or receptors, leading to the inhibition of critical biological pathways.

- Disruption of Cellular Processes: The compound may interfere with tubulin polymerization, which is essential for cell division .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Formation of the Oxazole Ring: This typically involves cyclization reactions using appropriate precursors.

- Introduction of Functional Groups: The methoxybenzenesulfonyl group can be introduced via sulfonation reactions followed by amide bond formation.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bioactive compounds. Below is a comparison table highlighting notable features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(4-chlorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | Structure TBD | Antimicrobial activity |

| 3-Methyl-N-(4-fluorobenzenesulfonyl)-1H-pyrazole-5-carboxamide | Structure TBD | Enhanced bioactivity due to fluorine substitution |

| 3-Methyl-N-(4-nitrobenzenesulfonyl)-1H-pyrazole-5-carboxamide | Structure TBD | Increased reactivity from nitro group |

These comparisons underscore the versatility of sulfonamides and oxazoles in medicinal chemistry, with potential applications in developing selective therapeutic agents with reduced side effects.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains an oxazole ring, a methoxybenzenesulfonyl group, and a carboxamide moiety. The oxazole ring participates in nucleophilic substitutions due to its electron-deficient nature, while the sulfonamide group can undergo hydrolysis under acidic/basic conditions. The methoxy group exerts electron-donating effects, enhancing stability in electrophilic environments .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxazole core via cyclization of precursors like β-diketones with nitriles.

- Step 2: Sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine).

- Step 3: Carboxamide coupling via EDC/HOBt-mediated reactions . Critical parameters include solvent choice (DMF or acetonitrile), temperature (0–60°C), and reaction time (12–24 hrs).

Q. Which analytical techniques confirm structural integrity and purity?

Q. What preliminary biological activities have been reported?

The compound shows antitumor activity by inhibiting the AKT pathway, suppressing proliferation in breast, lung, and colon cancer cell lines (IC₅₀: 2–10 µM). It also induces apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How can researchers optimize low yields during sulfonylation or carboxamide coupling?

- Sulfonylation: Use anhydrous conditions to avoid hydrolysis; monitor pH to prevent side reactions.

- Carboxamide Coupling: Replace EDC with DCC for sterically hindered substrates. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Tracking: Use HPLC with UV detection (λ = 254 nm) to quantify intermediates .

Q. What strategies resolve contradictions in bioassay results across cell lines?

- Assay Validation: Include positive controls (e.g., AKT inhibitor MK-2206) and confirm compound stability in cell culture media via LC-MS.

- Cell Line Variability: Test genetic backgrounds (e.g., PTEN status in cancer cells) and use siRNA knockdown to isolate target effects .

Q. How does the methoxybenzenesulfonyl group impact pharmacokinetics?

- Lipophilicity: LogP increases by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability (Caco-2 assay: Papp = 8.6 × 10⁻⁶ cm/s).

- Metabolic Stability: The sulfonamide group reduces CYP3A4-mediated metabolism (t₁/₂ = 45 mins in microsomes vs. 12 mins for des-sulfonyl analogs) .

Q. What computational methods predict binding modes with AKT?

- Docking Studies: Use AutoDock Vina with AKT1 (PDB: 3O96). The oxazole ring forms π-π interactions with Phe161, while the sulfonamide hydrogen-bonds to Lys268.

- MD Simulations (GROMACS): Confirm stable binding over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.